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Compound of Interest

Compound Name: 1-Aminoisoquinoline

Cat. No.: B073089

CAS Number: 1532-84-9 Molecular Formula: CoHsN2 Synonyms: Isoquinolin-1-amine, 1-
Isoquinolylamine

This technical guide provides an in-depth overview of the core physicochemical properties of 1-
Aminoisoquinoline, a pivotal heterocyclic amine. Its unique structure serves as a valuable
scaffold in medicinal chemistry and a versatile building block in organic synthesis. The
information presented herein is intended for researchers, scientists, and professionals involved
in drug discovery and development.

General and Physicochemical Properties

1-Aminoisoquinoline is typically a yellow to brown crystalline powder. Its fundamental
properties are summarized in the tables below, providing a quantitative foundation for its use in
experimental and computational research.

Table 1: General Identifiers and Properties
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Property Value Reference
CAS Number 1532-84-9 [1112]
Molecular Formula CoHsNz2 [1][2]
Molecular Weight 144.17 g/mol [2][3]
Appearance Yellow to brown powder or 1]
crystal

Purity > 98% (HPLC) / 99% [11[2]

EC Number 216-243-2 [2]

MDL Number MFCD00024137 [11[2]
PubChem ID 73742 [1]

Table 2: Physical and Chemical Properties

Property Value Reference
Melting Point 122-124 °C (lit.) [2][3]

78-86 °C [1]

119 °C [4]

Boiling Point 166 °C / 8 mmHg (lit.) [3]

Density 1.1148 g/cm3 (estimate) [3]

pKa 7.62 (20°C, p=0.01) [3][5]

Flash Point 175.8 °C

Vapor Pressure

0.000253 mmHg at 25°C

Refractive Index

1.7080 (estimate)

[3]

Storage Conditions

0-8°C, Keep in dark place,

Inert atmosphere

[1]3]
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Note: Discrepancies in melting point values exist across different suppliers and literature, which
may be attributed to varying purity levels or measurement conditions.

Spectroscopic Profile

Spectroscopic data is crucial for the structural elucidation and quality control of 1-
Aminoisoquinoline.

Table 3: Key SpectroscopicbData

Technique Data Reference
UV-Vis (Amax) 335 nm (in H20) [3]

1H NMR Spectra available in DMSO-ds [6]

13C NMR Spectra available [718]

Mass Spectrometry Spectra available (GC-MS) [6]

FTIR Spectra available [6]

The UV maximum at 335 nm in water is characteristic of the conjugated isoquinoline system.[3]
Full NMR and mass spectra are available in public databases and provide the definitive
structural fingerprint of the molecule.[6]

Reactivity and Synthesis

1-Aminoisoquinoline's reactivity is governed by the electron-donating amino group at the C1
position and the electron-withdrawing nature of the pyridine ring nitrogen. This makes the C1
position susceptible to nucleophilic substitution.[9] It serves as a key intermediate in the
synthesis of various pharmaceuticals, including inhibitors of the B-Raf pathway and compounds
targeting neurological disorders.[1][2]

Several synthetic routes to 1-aminoisoquinolines have been developed, often involving
transition-metal catalysis. These modern methods offer high efficiency and functional group
tolerance.
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Gold(ll)-Mediated Synthesis
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Caption: Gold(lll)-mediated synthesis of 1-aminoisoquinolines.[10][11]

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon existing research.

Determination of pKa by UV-Vis Spectrophotometry

The acid dissociation constant (pKa) can be determined spectrophotometrically by measuring

the absorbance of a solution at various pH values.

o Preparation of Buffers: A series of buffer solutions with known pH values spanning the

expected pKa range (e.g., pH 6.5 to 8.5) are prepared.

» Stock Solution: A concentrated stock solution of 1-Aminoisoquinoline is prepared in a

suitable solvent (e.g., methanol or DMSO).
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o Sample Preparation: A small, constant volume of the stock solution is added to each buffer
solution to achieve a final concentration suitable for UV-Vis analysis.

o Measurement: The UV-Vis spectrum of each buffered solution is recorded, and the
absorbance at a specific wavelength (ideally where the protonated and deprotonated forms
have different absorbances) is measured.

o Calculation: The pKa is calculated using the Henderson-Hasselbalch equation by plotting
absorbance versus pH. The pKa is the pH at which the concentrations of the acidic and basic
forms are equal.

General Workflow for Physicochemical Characterization

Obtain/Synthesize
1-Aminoisoquinoline

Purification
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Caption: Workflow for the physicochemical characterization of a compound.

Synthesis via Rhodium(lll)-Catalyzed Oxidative Coupling
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A modern approach to synthesizing N-substituted 1-aminoisoquinolines involves the coupling
of benzamidines with alkynes, catalyzed by a rhodium complex.

e Reactant Setup: In a sealed tube under a nitrogen atmosphere, the N-substituted
benzamidine (1.0 equiv), the alkyne (1.05 equiv), a Rh(lll) catalyst like [RhCp*Cl2]z (e.g., 4
mol %), and a silver salt cocatalyst like AgSbFs (e.g., 16 mol %) are combined.

e Solvent and Oxidant: An appropriate solvent (e.g., THF) and an oxidant such as Cu(OAc)z
(2.1 equiv) are added.

o Reaction: The mixture is heated (e.g., to 120 °C) for a specified time (e.g., 13 hours).

» Workup and Purification: After the reaction is complete, the mixture is cooled, filtered, and
the solvent is removed under reduced pressure. The crude product is then purified, typically
by column chromatography on silica gel, to yield the desired 1-aminoisoquinoline
derivative.

Biological and Pharmacological Context

The 1-aminoisoquinoline scaffold is a privileged structure in drug discovery, appearing in
molecules with a wide range of biological activities.[12] Derivatives have been investigated for
their potential as antitumor, antimalarial, and enzyme-inhibiting agents.[11][13] For example,
specific derivatives have been identified as potent and selective inhibitors of the mutant B-Raf
pathway, which is implicated in certain cancers.[2] Others have shown efficacy as inhibitors of
phosphodiesterase V (PDES) or have been studied in animal models for Parkinson's disease.
[14]
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Role in Drug Discovery
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Caption: 1-Aminoisoquinoline as a scaffold for enzyme inhibitors.[2][14]
Safety and Handling
1-Aminoisoquinoline is classified as an irritant, causing skin, eye, and respiratory irritation.

+ Handling: Use only in a well-ventilated area or outdoors. Wear protective gloves, eye
protection, and face protection. Avoid breathing dust.

o Storage: Store in a tightly closed container in a dry, dark, and well-ventilated place at room
temperature or refrigerated (0-8°C).[1][3]

o First Aid: In case of skin contact, wash with plenty of soap and water. If inhaled, move the
person to fresh air. For eye contact, rinse cautiously with water for several minutes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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